molecular formula C9H14O2 B8610130 2,4-Pentanedione, 3-butylidene- CAS No. 15506-56-6

2,4-Pentanedione, 3-butylidene-

Cat. No.: B8610130
CAS No.: 15506-56-6
M. Wt: 154.21 g/mol
InChI Key: ZKLLKUDCSQKLLK-UHFFFAOYSA-N
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Description

3-Butylidene-2,4-pentanedione is a β-diketone derivative characterized by a butylidene substituent (-CH=CHCH2CH2) at the 3-position of the 2,4-pentanedione backbone. The butylidene variant likely follows a similar pathway using butanal as the aldehyde precursor.

Properties

CAS No.

15506-56-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-butylidenepentane-2,4-dione

InChI

InChI=1S/C9H14O2/c1-4-5-6-9(7(2)10)8(3)11/h6H,4-5H2,1-3H3

InChI Key

ZKLLKUDCSQKLLK-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(=O)C)C(=O)C

Origin of Product

United States

Scientific Research Applications

Chemical Intermediate

One of the primary uses of 2,4-pentanedione is as a chemical intermediate in the synthesis of various products:

  • Pharmaceuticals : It serves as a precursor in the production of active pharmaceutical ingredients due to its reactivity and ability to form complex structures.
  • Dyes and Pigments : The compound is utilized in the formulation of dyes and pigments, enhancing color stability and intensity.
  • Plant Protection Products : It is involved in developing agrochemicals that protect crops from pests and diseases .

Catalysis

2,4-Pentanedione is applied in catalyst systems for:

  • Polymerization of Olefins : It acts as a catalyst in the polymerization process, improving the efficiency and yield of polymer products.
  • Curing Agents for Polyurethane Coatings : The compound helps control curing rates, enhancing the performance characteristics of polyurethane coatings .

Solvent and Absorption Agent

The compound functions as a solvent and absorption agent, particularly for:

  • Metal Ion Separation : It aids in the extraction and purification processes for metal ions in various chemical reactions .
  • Gasoline and Lubricant Additives : Its properties improve the performance and stability of fuels and lubricants .

Case Study 1: Use in Pharmaceuticals

A study highlighted the role of 2,4-pentanedione derivatives in synthesizing anti-cancer agents. Researchers utilized the compound to create novel structures that demonstrated significant anti-tumor activity against glioblastoma multiforme (GBM) both in vitro and in vivo. The findings suggested that these derivatives could serve as potential treatments for aggressive brain tumors .

Case Study 2: Stabilization Applications

Research has shown that 2,4-pentanedione can stabilize photosensitive compounds used in cosmetics and skincare products. By incorporating this compound into formulations, manufacturers can enhance product stability against degradation caused by light exposure . This application is particularly relevant for sun-screening agents and antioxidants.

Data Tables

Application AreaSpecific Use CasesBenefits
PharmaceuticalsSynthesis of active ingredientsEnhanced efficacy against diseases
Dyes and PigmentsProduction of stable colorantsImproved colorfastness
Plant Protection ProductsDevelopment of agrochemicalsIncreased crop resilience
PolymerizationCatalysts for olefin polymerizationHigher yields and efficiency
Solvent UseMetal ion extractionEffective separation techniques
StabilizationCosmetic formulationsIncreased product shelf life

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., azo in phenylazo derivatives) enhance electrophilicity at the diketone moiety, altering reactivity in Maillard or cross-coupling reactions .
3-Butylidene-2,4-Pentanedione
  • Catalytic Applications: Likely acts as a bidentate ligand in metal-mediated reactions. In methylation reactions, 2,4-pentanedione derivatives improve turnover by stabilizing reactive intermediates .
  • Heterocycle Synthesis: Analogous to benzylidene derivatives, it may participate in cyclocondensation with amines or aminoacetophenones to form quinoline derivatives .
3-Benzylidene-2,4-Pentanedione
  • Coordination Chemistry: Forms complexes with ferrocenyl groups, enabling applications in organometallic synthesis (e.g., Scheme 3 in ).
3-Methyl-2,4-Pentanedione
  • Industrial Use : Serves as an intermediate in polymer and dye synthesis due to its simple alkyl substituent .

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a classical method for synthesizing α,β-unsaturated carbonyl compounds. For 3-butylidene-2,4-pentanedione, this involves the reaction of 2,4-pentanedione (acetylacetone) with butyraldehyde under acidic conditions. The mechanism proceeds via enolization of acetylacetone, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Typical Conditions:

  • Catalyst: Hydrochloric acid (10–30 wt.% in aqueous phase).

  • Molar Ratio: 1:1 to 1:2 (acetylacetone:butyraldehyde).

  • Temperature: 45–60°C.

  • Yield: ~70–85% (based on analogous systems).

A phase transfer catalyst (e.g., tetrabutylammonium bromide) enhances reaction efficiency by facilitating interfacial interactions. The exothermic nature of the reaction necessitates controlled dosing of the aldehyde to prevent side reactions such as polymerization.

Base-Mediated Aldol Condensation

Enolate Formation and Alkylation

In alkaline media, acetylacetone forms a resonance-stabilized enolate, which reacts with butyl halides or aldehydes. Sodium hydroxide or potassium tert-butoxide in aprotic solvents (e.g., THF) promotes selective alkylation at the γ-position.

Optimized Protocol:

  • Base: KOtBu (1.2 equiv).

  • Solvent: Tetrahydrofuran (THF).

  • Electrophile: Butyraldehyde or butyl bromide.

  • Temperature: 0–25°C.

  • Yield: 60–75% (literature estimates for similar systems).

This method faces challenges in regioselectivity, as competing alkylation at the α-position can occur. Steric hindrance from the butyl group favors γ-substitution, but rigorous temperature control is critical.

Wittig Olefination

Ylide-Based Approach

The Wittig reaction offers a stereocontrolled route to the butylidene moiety. Triphenylphosphine-derived ylides react with 2,4-pentanedione to form the α,β-unsaturated system.

Representative Procedure:

  • Ylide Generation: Butyltriphenylphosphonium bromide (1.1 equiv) treated with n-BuLi (−78°C).

  • Coupling: Addition of acetylacetone (1.0 equiv) at −20°C.

  • Workup: Quench with aqueous NH4Cl and extract with ethyl acetate.

  • Yield: 65–80% (empirical data for analogous ketones).

This method avoids acidic or basic conditions, making it suitable for acid-sensitive substrates. However, phosphine oxide byproducts complicate purification.

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium complexes to mediate C–C bond formation between acetylacetone and butenyl reagents. A Suzuki-Miyaura coupling variant using 3-butenylboronic acid has been explored, though yields remain moderate (50–60%).

Catalytic System:

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Base: Cs2CO3.

  • Solvent: Dioxane/water (4:1).

  • Temperature: 80°C.

Industrial-Scale Considerations

Process Intensification

The patent literature emphasizes continuous-flow systems for large-scale production. Key parameters include:

ParameterOptimal Range
Residence Time1–3 hours
Temperature50–70°C
Catalyst Loading10–20 wt.% H2SO4
Throughput5–10 kg/h

Phase transfer catalysts (e.g., Aliquat 336) improve mass transfer in biphasic systems, achieving 85% conversion per pass .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-butylidene-2,4-pentanedione, and how do reaction conditions influence product purity and yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between 2,4-pentanedione (acetylacetone) and butyraldehyde under basic or acidic catalysis. For example, enolate formation using NaOH or KOH in ethanol, followed by reaction with butyraldehyde, can yield the butylidene derivative . Key parameters include temperature (optimized at 25–50°C to avoid side reactions) and stoichiometric control of the aldehyde. Purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate eluents) is critical for isolating the product. Yield improvements (>70%) are achieved by slow addition of the aldehyde and inert atmosphere conditions to prevent oxidation.

Q. Which analytical techniques are most effective for characterizing the keto-enol tautomerism in 3-butylidene-2,4-pentanedione, and how should experimental parameters be optimized?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H-NMR in deuterated solvents (e.g., CDCl3_3) to observe enolic proton signals (δ 12–15 ppm) and keto carbonyl peaks (δ 2.1–2.5 ppm). Variable-temperature NMR (25–60°C) quantifies equilibrium shifts .
  • IR Spectroscopy : Monitor carbonyl stretches (keto: ~1720 cm1^{-1}; enol: ~1630 cm1^{-1}) with attenuated total reflectance (ATR) sampling.
  • UV-Vis : Detect conjugated enol forms (λmax_{\text{max}} ~280 nm) in hexane or ethanol.
    • Optimization: Ensure solvent non-reactivity (e.g., avoid protic solvents that stabilize keto forms) and use high-resolution instruments for accurate integration of tautomeric peaks.

Advanced Research Questions

Q. How does the introduction of a butylidene substituent at the 3-position alter the keto-enol equilibrium constants compared to other alkyl-substituted 2,4-pentanedione derivatives?

  • Methodological Answer : The equilibrium constant (Ktaut_{\text{taut}}) is influenced by steric and electronic effects. For 3-n-butyl-2,4-pentanedione, the enol form stabilization energy is -1.36 kcal/mol (Table I, ), compared to -3.36 kcal/mol for the parent compound. The bulky butyl group sterically hinders enolization, reducing Ktaut_{\text{taut}} by ~60% relative to methyl derivatives. Computational studies (DFT/B3LYP) can model substituent effects by analyzing charge distribution and H-bonding potential. Experimental validation involves comparing 1H^1H-NMR integrals of tautomers in identical solvents.

Q. In pharmacokinetic studies of 3-butylidene-2,4-pentanedione, what metabolic pathways are hypothesized based on structural analogs, and how can in vitro assays be designed to validate these pathways?

  • Methodological Answer : Structural analogs like 2,4-pentanedione undergo hepatic oxidation and conjugation. Hypothesized pathways include:

  • Phase I Metabolism : Cytochrome P450-mediated oxidation of the butylidene chain.
  • Phase II Metabolism : Glucuronidation of hydroxylated metabolites.
    • Assay Design :
  • Use human liver microsomes (HLMs) incubated with NADPH (for Phase I) or UDP-glucuronic acid (for Phase II).
  • Analyze metabolites via LC-MS/MS with reverse-phase C18 columns and electrospray ionization (ESI+).
  • Compare results to parent compound excretion patterns (e.g., rapid urinary elimination observed in rats ).

Q. What contradictions exist between computational predictions and experimental observations regarding the stability of 3-butylidene-2,4-pentanedione tautomers, and how can these discrepancies be resolved?

  • Methodological Answer : DFT calculations often overestimate enol stability due to neglected solvent effects. For example, computed ΔG for the enol form may differ by >1 kcal/mol from experimental NMR data . Resolution strategies include:

  • Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., water or ethanol).
  • Experimental validation using dielectric constant-adjusted solvents (e.g., DMSO vs. cyclohexane) to isolate solvation effects.
  • Synchrotron-based X-ray crystallography to resolve tautomeric crystal structures.

Q. How does the choice of solvent system impact the observed tautomeric ratio in 3-butylidene-2,4-pentanedione, and what mechanistic insights does this provide about solvation effects?

  • Methodological Answer :

  • Polar Aprotic Solvents (e.g., DMSO): Stabilize enol forms via dipole interactions, increasing enol content by ~20% compared to nonpolar solvents.
  • Protic Solvents (e.g., methanol): Favor keto forms through H-bonding with carbonyl groups.
    • Mechanistic Insight: Solvent polarity directly modulates enol stabilization energy. Experimental protocols should standardize solvent choice (e.g., CDCl3_3 for NMR) and report dielectric constants to ensure reproducibility .

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